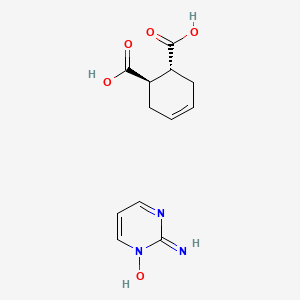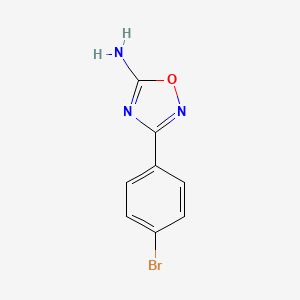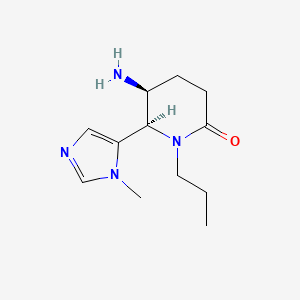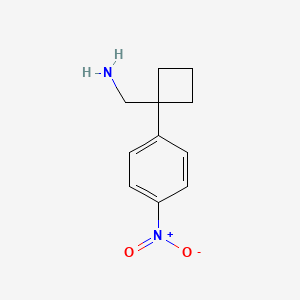
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol is a compound that combines two distinct chemical structures: a cyclohexene dicarboxylic acid and a dihydropyrimidinone
准备方法
Synthetic Routes and Reaction Conditions
-
Synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
Starting Material: Cyclohexene
Reaction: Oxidation of cyclohexene using potassium permanganate in an aqueous medium to form cyclohexene-1,2-diol.
Further Reaction: Oxidation of cyclohexene-1,2-diol using sodium periodate to form (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.
Conditions: The reactions are typically carried out at room temperature with continuous stirring.
-
Synthesis of 2-imino-1,2-dihydropyrimidin-1-ol
Starting Material: Urea and ethyl acetoacetate
Reaction: Biginelli reaction involving urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst to form 2-imino-1,2-dihydropyrimidin-1-ol.
Conditions: The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid.
Industrial Production Methods
The industrial production of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, sodium periodate
Conditions: Aqueous medium, room temperature
Products: Formation of carboxylic acids from alkenes and diols
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Formation of alcohols from carboxylic acids and ketones
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the nucleophile and substrate
Products: Formation of substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid catalysts such as hydrochloric acid for Biginelli reaction
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Biochemical Studies: It is used in studies to understand biochemical pathways and mechanisms.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It is used in pharmacological studies to explore its effects on various biological targets.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
作用机制
The mechanism of action of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In pharmacological studies, it has been shown to modulate signaling pathways involved in inflammation and cancer.
相似化合物的比较
Similar Compounds
Cyclohexene-1,2-dicarboxylic acid: Similar structure but lacks the dihydropyrimidinone moiety.
Dihydropyrimidinone derivatives: Similar structure but lacks the cyclohexene dicarboxylic acid moiety.
Uniqueness
Structural Combination: The unique combination of cyclohexene dicarboxylic acid and dihydropyrimidinone moieties gives the compound distinct chemical properties.
属性
分子式 |
C12H15N3O5 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine |
InChI |
InChI=1S/C8H10O4.C4H5N3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;5-4-6-2-1-3-7(4)8/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12);1-3,5,8H/t5-,6-;/m1./s1 |
InChI 键 |
GAAOOTNUVONOQR-KGZKBUQUSA-N |
手性 SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |
规范 SMILES |
C1C=CCC(C1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739080.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739087.png)
![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11739125.png)




![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)

![Ethyl 4-[(4-chlorophenyl)amino]-3-cyano-2-oxobut-3-enoate](/img/structure/B11739143.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11739146.png)
![Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B11739148.png)
![Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate](/img/structure/B11739155.png)
